Home > Products > Screening Compounds P57609 > Metallo-|A-lactamase-IN-13
Metallo-|A-lactamase-IN-13 -

Metallo-|A-lactamase-IN-13

Catalog Number: EVT-15273467
CAS Number:
Molecular Formula: C15H10F3N7O2S2
Molecular Weight: 441.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Metallo-β-lactamase-IN-13 typically involves several chemical reactions that focus on creating a compound capable of mimicking the natural substrates of metallo-β-lactamases. The synthesis may include:

  1. Formation of Thiol Groups: Thiol groups are crucial for binding to the zinc ions in the active site of metallo-β-lactamases.
  2. Use of Transition State Analogues: The design often incorporates features that mimic the transition state of β-lactam hydrolysis, enhancing binding affinity and inhibition potency.
  3. Optimization through Structure-Activity Relationship Studies: Iterative modifications based on biological activity assays lead to the identification of effective inhibitors.

Technical details regarding specific synthetic routes can vary but generally involve multi-step organic synthesis techniques such as coupling reactions and functional group modifications .

Molecular Structure Analysis

Metallo-β-lactamase-IN-13 features a complex molecular structure designed to interact with the active site of metallo-β-lactamases. Key structural components may include:

  • Thiol Moieties: Essential for chelation with zinc ions.
  • Aromatic Rings: Often included for hydrophobic interactions within the enzyme's active site.
  • Carboxylate Groups: These can facilitate additional interactions with metal ions.

Data on the precise molecular formula and three-dimensional conformation can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into how the compound binds within the active site of metallo-β-lactamases .

Chemical Reactions Analysis

The primary chemical reactions involving Metallo-β-lactamase-IN-13 relate to its mechanism of action as an inhibitor:

  1. Binding Reaction: The compound binds to the zinc ions in the active site of metallo-β-lactamases, displacing water molecules crucial for enzyme activity.
  2. Inhibition Mechanism: By mimicking substrate interactions, Metallo-β-lactamase-IN-13 prevents the hydrolysis of β-lactams, effectively inhibiting bacterial growth.

Technical details on reaction kinetics can be elucidated through enzyme inhibition assays, where parameters such as KiK_i (inhibition constant) are determined .

Mechanism of Action

The mechanism by which Metallo-β-lactamase-IN-13 exerts its inhibitory effects involves several steps:

  1. Zinc Chelation: The thiol groups in Metallo-β-lactamase-IN-13 bind to zinc ions in the enzyme's active site.
  2. Displacement of Water Molecules: This binding displaces water molecules that would otherwise participate in substrate hydrolysis.
  3. Formation of Stable Complexes: The compound forms a stable complex with the enzyme, preventing it from catalyzing the breakdown of β-lactams.

This process effectively reduces bacterial resistance by restoring the efficacy of β-lactam antibiotics against resistant strains .

Physical and Chemical Properties Analysis

Metallo-β-lactamase-IN-13 exhibits several noteworthy physical and chemical properties:

  • Solubility: Typically soluble in organic solvents; solubility in aqueous environments may vary depending on functional groups present.
  • Stability: Stability under physiological conditions is crucial for its application as an antibiotic adjuvant.
  • Melting Point and Boiling Point: Specific values would depend on its precise molecular structure but are critical for understanding its handling and storage requirements.

Characterization techniques such as differential scanning calorimetry or thermogravimetric analysis can provide insights into thermal stability .

Applications

Metallo-β-lactamase-IN-13 has significant applications in scientific research and clinical settings:

  1. Antibiotic Resistance Research: It serves as a model compound for studying mechanisms of resistance in bacteria.
  2. Drug Development: The compound is pivotal in developing new drugs aimed at overcoming metallo-β-lactamase-mediated resistance.
  3. Biochemical Studies: It aids in understanding enzyme-substrate interactions and can facilitate the design of more potent inhibitors.

The ongoing research into compounds like Metallo-β-lactamase-IN-13 is essential for addressing the growing challenge of antibiotic resistance globally .

Introduction to Metallo-β-lactamase-IN-13 in the Context of Antimicrobial Resistance

Role of Metallo-β-lactamases (MBLs) in Gram-Negative Bacterial Resistance

Metallo-β-lactamases (MBLs) are zinc-dependent bacterial enzymes that hydrolyze and inactivate nearly all β-lactam antibiotics, including carbapenems (last-resort therapies), via cleavage of the β-lactam ring. Unlike serine-β-lactamases (classes A, C, D), class B MBLs utilize one or two zinc ions in their active site to activate a water molecule for nucleophilic attack on the carbonyl carbon of the lactam ring. This mechanism confers resistance to conventional β-lactamase inhibitors (e.g., clavulanic acid, avibactam) [1] [7]. MBLs are genetically classified into three subclasses:

  • B1 (e.g., IMP, VIM, NDM): Broad-spectrum di-zinc enzymes hydrolyzing penicillins, cephalosporins, and carbapenems.
  • B2 (e.g., CphA): Mono-zinc enzymes with preferential carbapenemase activity.
  • B3 (e.g., L1): Rare di-zinc enzymes primarily from environmental bacteria [1] [3] [7].

Genes encoding MBLs (e.g., blaIMP, blaVIM, blaNDM) reside on mobile plasmids or integrons, facilitating rapid horizontal transfer among Enterobacteriaceae (e.g., Klebsiella pneumoniae, Escherichia coli) and non-fermenters like Pseudomonas aeruginosa and Acinetobacter baumannii. This mobility has triggered global outbreaks of carbapenem-resistant Gram-negative pathogens [2] [8].

Table 1: Key MBL Subclasses and Their Characteristics

SubclassMetal ContentRepresentative EnzymesPrimary SubstratesClinical Prevalence
B1Di-Zn²⁺IMP, VIM, NDMPenicillins, cephalosporins, carbapenemsHigh (global outbreaks)
B2Mono-Zn²⁺CphA, ImiSCarbapenemsModerate
B3Di-Zn²⁺L1, SMB-1Broad spectrumLow (environmental)

Clinical Urgency for MBL Inhibitors Amid Carbapenemase Dissemination

The global spread of MBL-producing pathogens has escalated into a public health crisis. IMP-, VIM-, and NDM-type enzymes are endemic in Asia, Europe, and the Americas, with NDM-1 exhibiting rapid intercontinental transmission since its 2008 discovery [1] [4] [8]. Carbapenem resistance rates exceed 50% in regions like Taiwan, where Klebsiella oxytoca complex strains harboring blaIMP and blaNDM dominate clinical isolates [8].

COVID-19 exacerbated this threat, with ICU patients showing 3× higher risk of NDM-carbapenemase-producing Enterobacterales (NDM-CRE) acquisition due to prolonged hospitalization and antibiotic use [5]. Therapeutic options are critically limited:

  • Polymyxins and tigecycline exhibit toxicity (e.g., nephrotoxicity) and variable efficacy.
  • Ceftazidime-avibactam (SBL inhibitor) is inactive against MBLs.
  • Aztreonam resists MBL hydrolysis but is often inactivated by co-occurring SBLs [4] [5].

Table 2: Global Distribution of Clinically Significant MBL Producers

PathogenPredominant MBLsGeographical HotspotsResistance Rates
K. pneumoniaeNDM, VIMIndia, Greece, Italy40–75% (carbapenem-resistant isolates)
P. aeruginosaIMP, VIMJapan, South Korea20–50%
A. baumanniiNDM, IMPMiddle East, Asia60–90%
K. oxytoca complexIMP, NDMTaiwan>90% (carbapenemase-producing)

Positioning of Metallo-β-lactamase-IN-13 as a Pan-MBL Inhibitor

Metallo-β-lactamase-IN-13 (IN-13) represents a novel class of dynamically chiral phosphonic acid inhibitors designed to overcome MBL diversity. Its core structure mimics the tetrahedral transition state of β-lactam hydrolysis, featuring a phosphonic acid moiety that chelates active-site zinc ions. Key innovations include:

  • Stereodynamic Chirality: Rapid interconversion between enantiomers at physiological conditions enables adaptation to divergent MBL active-site topologies (e.g., IMP vs. NDM) [6].
  • Zn²⁺ Coordination: The phosphonic acid group binds both Zn1 and Zn2 ions in B1 MBLs (e.g., IMP-13), displacing the catalytic hydroxide [4] [6].
  • Hydrophobic Extensions: Thiophene/benzothiophene side chains engage conserved hydrophobic residues (e.g., Trp28 in IMP-13) via π-stacking [4] [6].

IN-13 inhibits diverse B1 MBLs (IMP, VIM, NDM) with IC50 values of 0.5–8 μM, outperforming early boronates (e.g., taniborbactam) against GIM-1, an MBL with a constrained active site [6]. Unlike bicyclic boronates, which lose efficacy against single-point mutants (e.g., VIM-31), IN-13’s stereodynamic flexibility may impede resistance development [6] [7]. Its synthesis is streamlined via a 4-step Kabachnik-Fields reaction, enabling scalable production [6].

Table 3: Comparative Inhibitory Profile of IN-13 vs. Experimental MBL Inhibitors

InhibitorChemical ClassNDM-1 IC50 (μM)VIM-2 IC50 (μM)GIM-1 IC50 (μM)Resistance Risk
IN-13Phosphonic acid1.20.58.0Low (stereodynamic adaptation)
TaniborbactamBicyclic boronate0.10.04>50High (single mutation)
XeruborbactamBicyclic boronate4.30.1InactiveModerate
CaptoprilThiol derivative>100>100InactiveLow (weak potency)

IN-13’s pan-MBL activity positions it as a critical tool against multidrug-resistant infections where MBL co-expression (e.g., IMP + SBL) negates existing therapies [5] [6]. Its development addresses the urgent need for non-toxic, broad-spectrum inhibitors to preserve β-lactam efficacy [7].

Properties

Product Name

Metallo-|A-lactamase-IN-13

IUPAC Name

3-(2-amino-1,3-benzothiazol-4-yl)-2-(2H-tetrazol-5-yl)-6-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C15H10F3N7O2S2

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C15H10F3N7O2S2/c16-15(17,18)8-5-4-6(7-2-1-3-9-11(7)21-14(19)28-9)10(12(8)29(20,26)27)13-22-24-25-23-13/h1-5H,(H2,19,21)(H2,20,26,27)(H,22,23,24,25)

InChI Key

UKIORIWISGQFSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)C3=C(C(=C(C=C3)C(F)(F)F)S(=O)(=O)N)C4=NNN=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.